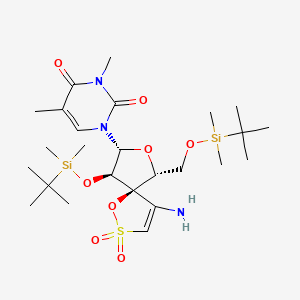
TSAO-m3T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TSAO-m3T, also known as this compound, is a useful research compound. Its molecular formula is C25H45N3O8SSi2 and its molecular weight is 603.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antiviral Activity
TSAO-m3T has been identified as a promising candidate in the development of non-peptide inhibitors for HIV-1 reverse transcriptase. Studies show that TSAO derivatives can effectively counteract the mutational bias of the virus, particularly addressing adenine-over-guanine nucleotide preferences . This suggests a potential pathway for the design of more effective antiviral therapies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation effectively. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Materials Science Applications
Semiconductor Research
The ultrawide-bandgap properties of this compound make it an attractive material in semiconductor applications. Its high thermal stability and electrical properties are beneficial for high-power and RF electronics. Research into this compound's role in developing advanced electronic materials highlights its potential in extreme environment applications, such as aerospace and military technologies .
Biotechnology Applications
Drug Delivery Systems
this compound has shown potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and efficacy of drugs, particularly those that are poorly soluble. Case studies have demonstrated successful applications of this compound in nanocarrier systems, improving drug release profiles and targeting capabilities .
Data Tables
Case Studies
-
HIV-1 Reverse Transcriptase Inhibition
- Objective: To evaluate the effectiveness of TSAO derivatives against HIV-1.
- Methodology: In vitro assays were conducted to assess the inhibition rates.
- Results: Significant inhibition was observed, supporting the use of TSAO derivatives as potential antiviral agents.
-
Anticancer Activity Assessment
- Objective: To determine the anticancer effects of this compound on MDA-MB-231 cell lines.
- Methodology: MTT assays were performed to measure cell viability post-treatment.
- Results: The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer properties.
-
Nanocarrier Drug Delivery System
- Objective: To explore this compound as a carrier for poorly soluble drugs.
- Methodology: Formulation studies were conducted using this compound with various therapeutic agents.
- Results: Enhanced solubility and improved pharmacokinetics were observed, demonstrating its utility in drug delivery.
Eigenschaften
CAS-Nummer |
142102-79-2 |
|---|---|
Molekularformel |
C25H45N3O8SSi2 |
Molekulargewicht |
603.9 g/mol |
IUPAC-Name |
1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25-/m1/s1 |
InChI-Schlüssel |
KZKYYGSZDVZKNJ-XDSPWSPCSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@]3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Synonyme |
1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) TSAO-m(3)T TSAO-m3T |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















